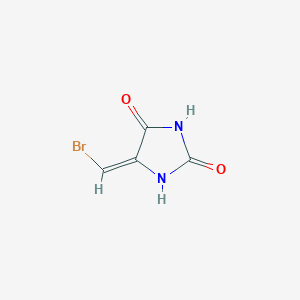
3-Acetyl-2,6-dichloro-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2,6-dichloro-5-fluorobenzonitrile is an organic compound with the molecular formula C₉H₄Cl₂FNO It is a derivative of benzonitrile, characterized by the presence of acetyl, dichloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,6-dichloro-5-fluorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzonitrile derivative.
Fluorination: The fluorine atom is introduced at the 5 position using fluorinating agents.
Acetylation: The acetyl group is introduced at the 3 position through acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2,6-dichloro-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce carboxylic acids or alcohols, respectively.
Scientific Research Applications
3-Acetyl-2,6-dichloro-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Acetyl-2,6-dichloro-5-fluorobenzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluorobenzonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetyl-5-fluorobenzonitrile:
3-Acetyl-2,6-dichlorobenzonitrile: Lacks the fluorine atom, which can influence its chemical properties and biological activities.
Uniqueness
3-Acetyl-2,6-dichloro-5-fluorobenzonitrile is unique due to the combination of acetyl, dichloro, and fluoro substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
466639-57-6 |
|---|---|
Molecular Formula |
C9H4Cl2FNO |
Molecular Weight |
232.03 g/mol |
IUPAC Name |
3-acetyl-2,6-dichloro-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H4Cl2FNO/c1-4(14)5-2-7(12)9(11)6(3-13)8(5)10/h2H,1H3 |
InChI Key |
QDLQGBIPZDLUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1Cl)C#N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)


![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)

![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)


![Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)



